![molecular formula C17H32N2OSSn B3031533 N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide CAS No. 446286-45-9](/img/structure/B3031533.png)
N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-tributylstannyl-2-oxazolidinone and tetrahydro-2H-1,3-oxazin-2-one are formed from the adduct of (n-Bu3Sn)2O with ω-haloalkyl isocyanate, and the subsequent coupling reaction with alkyl halides gives a variety of N-substituted 2-oxazolidinones and tetrahydro-2-oxazinones in a one-pot procedure .Scientific Research Applications
- Application : 2-ACETYLAMINO-5-(TRIBUTYLSTANNYL)THIAZOLE can be utilized as an energetic material due to its favorable oxygen balance and nitrogen content .
- Selective Modification : Its versatile reactivity allows for selective modification of biologically active molecules .
- Role : N-succinimidyl 5-(tributylstannyl)-3-pyridinecarboxylate (SPC), a derivative of this compound, acts as a bi-functional linker for radioiodination of proteins or peptides .
- Molecular Docking Studies : Molecular docking analysis revealed potent interactions between 2-ACETYLAMINO-5-(TRIBUTYLSTANNYL)THIAZOLE derivatives and proteins like TP53, NF-KAPPA-B, and caspase-3 .
- Reagent for Arylation : 2-ACETYLAMINO-5-(TRIBUTYLSTANNYL)THIAZOLE can be used as a reagent for arylation of thiazole via Stille cross-coupling .
Energetic Materials and Propellants
Catalysis and Organic Synthesis
Radioiodination of Proteins and Peptides
Anti-Cancer Potential
Polymer Chemistry
Materials Science
properties
IUPAC Name |
N-(5-tributylstannyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2OS.3C4H9.Sn/c1-4(8)7-5-6-2-3-9-5;3*1-3-4-2;/h2H,1H3,(H,6,7,8);3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZPVZFUMGIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586036 | |
Record name | N-[5-(Tributylstannyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide | |
CAS RN |
446286-45-9 | |
Record name | N-[5-(Tributylstannyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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